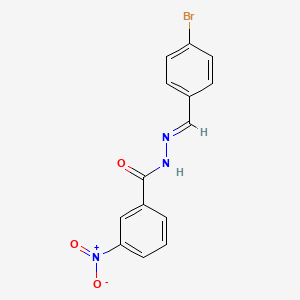

N'-(4-bromobenzylidene)-3-nitrobenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(4-bromobenzylidene)-3-nitrobenzohydrazide is a useful research compound. Its molecular formula is C14H10BrN3O3 and its molecular weight is 348.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 346.99055 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymer and Materials Science

Polymers featuring photolabile groups, such as the o-nitrobenzyl group, are intensely researched for their ability to alter polymer properties via irradiation. This includes the use of o-nitrobenzyl-based cross-linkers for photodegradable hydrogels and side chain functionalization in copolymers, which has implications for thin film patterning and the creation of photocleavable bioconjugates. The exploration of these chemical groups in polymer chemistry signifies the potential for innovative material designs and applications (Zhao et al., 2012).

Analytical Chemistry

In the realm of analytical chemistry, derivatization techniques employing nitrobenzene moieties have improved the detection responses of estrogens in liquid chromatography–mass spectrometry analyses. The introduction of a nitrobenzene moiety, through reagents like 4-nitrobenzenesulfonyl chloride, has enabled the rapid and quantitative reaction with estrogens, significantly enhancing detection sensitivity. This method facilitates the reproducible and accurate quantification of biological fluids, which is crucial for diagnosing conditions related to fetoplacental function (Higashi et al., 2006).

Sensor Development

The development of sensors for detecting heavy metals like mercury (Hg2+) has been advanced through the synthesis of novel derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH). These derivatives have been used to modify glassy carbon electrodes, creating sensitive and selective sensors for Hg2+. The enhanced chemical performance, including sensitivity and reproducibility, highlights the utility of these compounds in environmental monitoring and safety assessments (Hussain et al., 2017).

Pharmaceutical Applications

In pharmaceutical research, the synthesis and biological evaluation of 4-thiazolidinone derivatives, including compounds related to N'-(4-bromobenzylidene)-3-nitrobenzohydrazide, have been explored for their antitubercular and antimicrobial properties. These studies are critical for developing new therapeutic agents against resistant strains of bacteria and tuberculosis (Samadhiya et al., 2014).

Antimicrobial Evaluation

The antimicrobial activity of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides has been assessed, indicating that certain substituents enhance activity. QSAR studies on these compounds have underscored the significance of topological parameters in predicting antimicrobial effectiveness, which is valuable for designing new antimicrobials (Kumar et al., 2011).

作用機序

将来の方向性

特性

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O3/c15-12-6-4-10(5-7-12)9-16-17-14(19)11-2-1-3-13(8-11)18(20)21/h1-9H,(H,17,19)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHUVWUPENXLCC-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5550645.png)

![3-chloro-6-fluoro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5550650.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)

![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)

![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)

![N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide](/img/structure/B5550716.png)

![2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)